N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide generally involves the construction of the individual heterocyclic units followed by their sequential coupling.
An example route might include synthesizing the 1,2,4-oxadiazole ring via a reaction between a suitable hydrazide and a thioamide, under acidic or basic conditions.
The thiophene ring can be constructed through traditional methods like the Gewald reaction.
The 1,2,3-triazole moiety can be introduced via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".
Finally, the coupling of these moieties with the furan-2-carboxamide typically involves amide bond formation, often facilitated by coupling reagents such as EDCI/HOBt or HATU.
Industrial Production Methods
Industrial-scale synthesis would likely emphasize cost-effectiveness, high yield, and process safety.
Optimization of each synthetic step for scalability, including the use of robust catalytic systems and minimizing hazardous solvents or reagents, would be critical.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thiophene ring might undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Potentially reducing the oxadiazole ring to its corresponding hydrazine derivative.
Substitution: : Electrophilic substitution reactions on the thiophene or furan rings, and nucleophilic substitutions on the amide group.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophiles like acyl chlorides for Friedel-Crafts acylation, and nucleophiles such as amines or alkoxides for nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation products like thiophene sulfoxide or sulfone.
Reduction products like hydrazine derivatives.
Substitution products depending on the specific electrophiles or nucleophiles used.
Scientific Research Applications
Chemistry
The compound's unique structure, incorporating multiple heterocycles, makes it a valuable synthetic intermediate and a tool for studying reaction mechanisms.
Biology
Potential as a molecular probe to explore biochemical pathways involving heterocyclic compounds.
Medicine
Investigating its pharmacological properties, given the biological activity often associated with triazole, oxadiazole, and furan derivatives.
Industry
Possible applications in the development of novel materials, given the unique electronic properties of its constituent rings.
Utility in polymer science, perhaps as a monomer for creating specialized polymers with unique properties.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.
Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.
The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds like N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide include those containing the individual heterocycles such as 1,2,4-oxadiazole derivatives, 1,2,3-triazole derivatives, and thiophene derivatives.
Other related compounds might include benzoxadiazoles, benzotriazoles, and substituted furans.
Uniqueness
The uniqueness of this compound lies in its multi-heterocyclic structure, which is not commonly found in a single molecule.
This structural complexity allows for a combination of diverse chemical reactivities and potential biological activities, making it a compound of significant interest for further study and application.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZUZJJGEWKCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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